![molecular formula C9H8N2 B12906758 5H-Cyclohepta[d]pyrimidine CAS No. 264-95-9](/img/structure/B12906758.png)
5H-Cyclohepta[d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Cyclohepta[d]pyrimidine is a heterocyclic compound that features a seven-membered ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Cyclohepta[d]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of cycloheptanone with guanidine in the presence of a strong base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired heterocyclic ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5H-Cyclohepta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
5H-Cyclohepta[d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 5H-Cyclohepta[d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of receptor signaling.
Comparación Con Compuestos Similares
6,7-Dihydro-5H-cyclopenta[b]pyridine: Another heterocyclic compound with a similar structure but a five-membered ring fused to a pyridine ring.
5H-Cyclopenta[b]pyridine: Features a five-membered ring fused to a pyridine ring, differing in ring size and fusion pattern.
Uniqueness: 5H-Cyclohepta[d]pyrimidine is unique due to its seven-membered ring fused to a pyrimidine ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
264-95-9 |
|---|---|
Fórmula molecular |
C9H8N2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
5H-cyclohepta[d]pyrimidine |
InChI |
InChI=1S/C9H8N2/c1-2-4-8-6-10-7-11-9(8)5-3-1/h1-3,5-7H,4H2 |
Clave InChI |
VSDKQJCLORTLFK-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=CC2=NC=NC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)
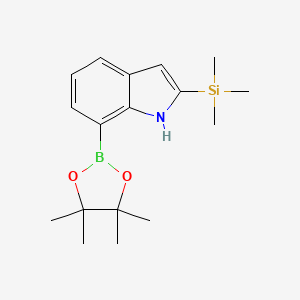
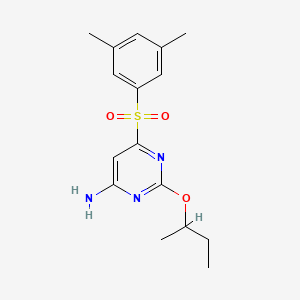
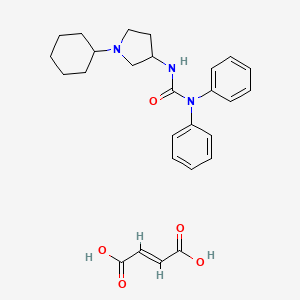


![(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol](/img/structure/B12906734.png)

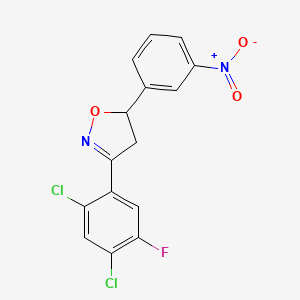
![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
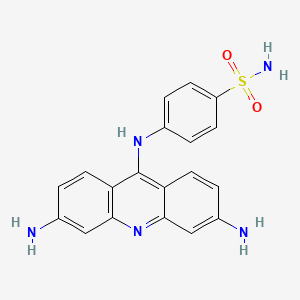
![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
![Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-](/img/structure/B12906763.png)
